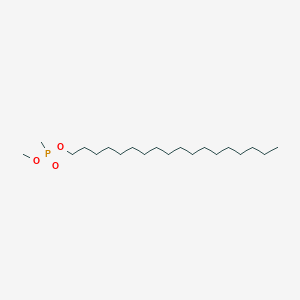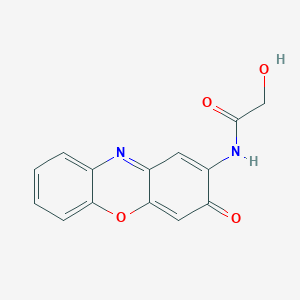
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- typically involves the oxidative cyclocondensation of 2-aminophenols. This reaction is facilitated by the presence of oxidizing agents, which help in the formation of the phenoxazinone core. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenoxazinone core, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the hydroxyl or amide groups, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
科学的研究の応用
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various phenoxazinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways related to disease.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include oxidative stress pathways, apoptosis, and cell cycle regulation.
類似化合物との比較
Similar Compounds
Chandrananimycin A: Another phenoxazinone derivative with similar biological activities.
Exfoliazone: A natural product with a phenoxazinone core, known for its antimicrobial properties.
Uniqueness
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- is unique due to its specific structural features and the presence of both hydroxyl and amide functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
664355-13-9 |
|---|---|
分子式 |
C14H10N2O4 |
分子量 |
270.24 g/mol |
IUPAC名 |
2-hydroxy-N-(3-oxophenoxazin-2-yl)acetamide |
InChI |
InChI=1S/C14H10N2O4/c17-7-14(19)16-9-5-10-13(6-11(9)18)20-12-4-2-1-3-8(12)15-10/h1-6,17H,7H2,(H,16,19) |
InChIキー |
FZSQLOMULZHCDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)NC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


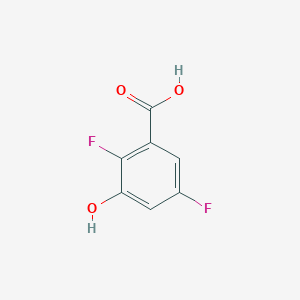
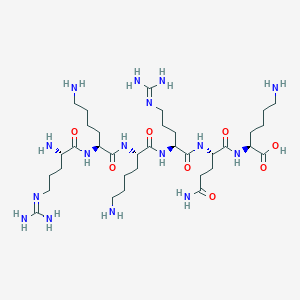
![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
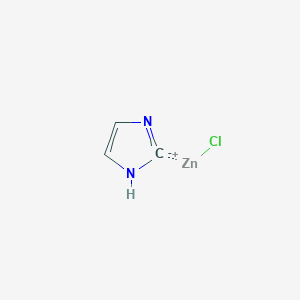
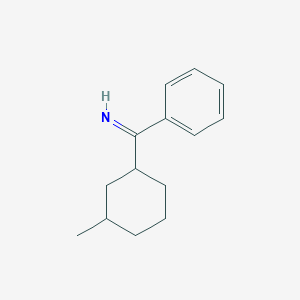
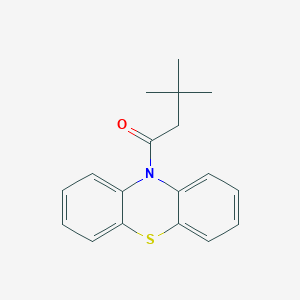
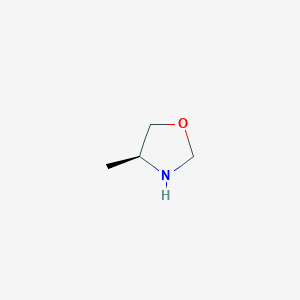
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
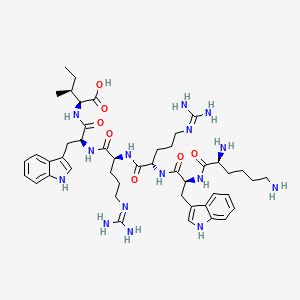
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
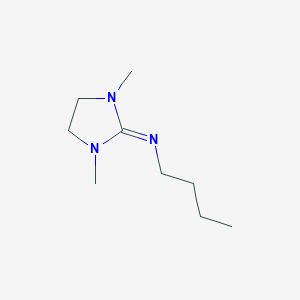
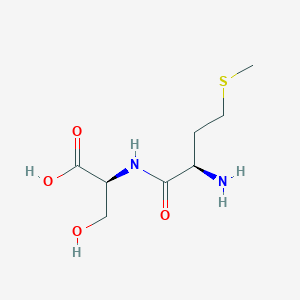
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
